Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Catalog No.
S973622
CAS No.
1202864-99-0
M.F
C18H29O2P
M. Wt
308.402
Availability
In Stock
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Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl...

CAS Number

1202864-99-0

Product Name

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

IUPAC Name

ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane

Molecular Formula

C18H29O2P

Molecular Weight

308.402

InChI

InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3

InChI Key

QXUUTILKIBBBDF-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by its unique structure, which includes a 1,3-dioxolane ring and a phenyl moiety. Its chemical formula is C18H29O2PC_{18}H_{29}O_2P, and it is recognized for its steric and electronic properties that enhance its reactivity in various chemical processes. This compound is primarily used as a ligand in organometallic chemistry and catalysis due to its ability to stabilize metal complexes and facilitate various reactions .

  • Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be utilized in further synthetic applications.
  • Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups, allowing for the synthesis of diverse phosphine derivatives.
  • Coordination: As a ligand, it can coordinate with transition metals, forming metal-phosphine complexes that are crucial in catalysis .

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent degradation during these processes.

While specific biological activity data for di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is limited, phosphines generally exhibit interesting biological properties. Some phosphine derivatives have been studied for their potential anti-cancer activities and as inhibitors of certain enzymes. The unique structure of this compound may contribute to its interaction with biological systems, although further studies are required to elucidate its specific biological effects .

The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of chlorophosphines with organometallic reagents under controlled conditions. Key steps include:

  • Reagent Preparation: A chlorophosphine is reacted with an organolithium or Grignard reagent.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize side reactions.
  • Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization .

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several applications:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions, facilitating carbon-carbon and carbon-heteroatom bond formation.
  • Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly those containing phosphine groups.
  • Material Science: It is investigated for potential use in developing new materials with unique electronic and optical properties .

Interaction studies involving di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine primarily focus on its role as a ligand in metal complexes. These studies reveal how the steric bulk and electronic properties of the phosphine affect the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in substituents on the phosphine can significantly influence catalytic performance in cross-coupling reactions .

Several compounds share structural similarities with di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine:

Compound NameStructureUnique Features
Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphineTertiary phosphine with complex substituentsEnhanced steric hindrance
Di-tert-butyl malonateEster derivativeUsed in synthetic chemistry
1,4-Di-tert-butyl-2,5-dimethoxybenzeneAromatic compoundExhibits different reactivity patterns

Uniqueness: Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine stands out due to the presence of the 1,3-dioxolane moiety. This feature imparts distinct steric and electronic properties that enhance its utility in catalytic applications compared to other tertiary phosphines .

XLogP3

3.1

Wikipedia

2'-(Di-tert-butylphosphino)acetophenone ethylene ketal

Dates

Modify: 2023-08-15

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